3,5-Dimethyl-2-octanone

Analytical Chemistry GC Method Development Kovats Retention Index

3,5-Dimethyl-2-octanone (CAS 19781-14-7, molecular formula C₁₀H₂₀O, molecular weight 156.27 g/mol) is a branched aliphatic methyl ketone characterized by methyl substituents at the 3 and 5 positions of the octan-2-one backbone. The compound possesses two stereogenic centers, giving rise to four possible stereoisomers, though commercial material is typically supplied as a racemic mixture.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 19781-14-7
Cat. No. B025222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-octanone
CAS19781-14-7
Synonyms3,5-DIMETHYL-2-OCTANONE
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCC(C)CC(C)C(=O)C
InChIInChI=1S/C10H20O/c1-5-6-8(2)7-9(3)10(4)11/h8-9H,5-7H2,1-4H3
InChIKeyHSMZFNPREAWEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2-octanone (CAS 19781-14-7): Baseline Identity for Procurement and Analytical Selection


3,5-Dimethyl-2-octanone (CAS 19781-14-7, molecular formula C₁₀H₂₀O, molecular weight 156.27 g/mol) is a branched aliphatic methyl ketone characterized by methyl substituents at the 3 and 5 positions of the octan-2-one backbone [1]. The compound possesses two stereogenic centers, giving rise to four possible stereoisomers, though commercial material is typically supplied as a racemic mixture . It is registered as an existing general chemical substance under Japan's Chemical Substances Control Law (MITI No. 2-542) [2]. Notably, this ketone has been documented as a semiochemical component utilized by insect species in their chemical communication systems [3], distinguishing it from simpler linear octanones that lack such ecological signaling function.

Why 3,5-Dimethyl-2-octanone Cannot Be Replaced by Common Octanone Isomers or Simpler Analogs


Generic substitution of 3,5-dimethyl-2-octanone with more abundant and less expensive octanone isomers (e.g., 2-octanone, 3-octanone, or 3,5-dimethyl-4-octanone) is invalidated by three categories of measurable differentiation: (i) gas chromatographic retention—3,5-dimethyl-2-octanone exhibits a Kovats retention index of 904 on SE-30, while 2-octanone elutes at 976–980 on the same stationary phase, representing a substantial ∆RI of ~75 units [1][2]; (ii) boiling point—the dimethyl substitution elevates the boiling point to ~190 °C versus 173 °C for 2-octanone, altering distillation and vapor-handling parameters [3]; (iii) biological specificity—3,5-dimethyl-2-octanone is documented as a semiochemical, while its unsubstituted counterparts 2-octanone, 3-octanone, and 4-octanone are not reported to serve this signaling function [4]. Additionally, the structural isomer 3,5-dimethyl-4-octanone (CAS 7335-17-3), despite sharing an identical molecular formula, shifts the carbonyl from position 2 to position 4, producing distinct mass spectral fragmentation patterns that prevent its use as a substitute in MS-based identification workflows [5]. These quantitative differences render simple analog interchange analytically and functionally unreliable.

Quantitative Procurement Evidence for 3,5-Dimethyl-2-octanone: Comparator-Based Differentiation Data


Gas Chromatographic Retention: 3,5-Dimethyl-2-octanone Resolves 75 RI Units Earlier Than 2-Octanone on SE-30

When selecting a methyl ketone for GC-based analytical workflows requiring rapid elution, 3,5-dimethyl-2-octanone provides a quantifiable retention advantage over the linear analog 2-octanone. The Kovats retention index (RI) of 3,5-dimethyl-2-octanone on a non-polar SE-30 capillary column is 904, as determined by Raymer et al. (1985) [1]. In contrast, 2-octanone yields an RI of 976–980 on the same SE-30 stationary phase under multiple published temperature-programmed conditions [2]. The resulting ∆RI of approximately 74–76 units translates to a significantly shorter retention time, which is critical for high-throughput GC screening, reduced cycle times, and cleaner separation from co-eluting matrix interferences in complex volatile mixtures. No comparable RI data are publicly available for the positional isomer 3,5-dimethyl-4-octanone, making this retention benchmark specific to the 2-octanone scaffold.

Analytical Chemistry GC Method Development Kovats Retention Index

Mass Spectral Identity: NIST-Certified EI-MS Fingerprint Distinguishes 3,5-Dimethyl-2-octanone from Isomeric Dimethyloctanones

3,5-Dimethyl-2-octanone possesses a curated electron ionization (EI) mass spectrum archived in the NIST/EPA/NIH Mass Spectral Library under NIST MS number 113809 [1]. This spectrum provides a definitive, instrument-independent fingerprint for library-based identification (e.g., NIST search, AMDIS, or Pherobase MS matching). The fragmentation pattern is governed by carbonyl-directed cleavages and McLafferty rearrangements unique to the 2-octanone scaffold bearing methyl branches at positions 3 and 5. In contrast, the positional isomer 3,5-dimethyl-4-octanone (CAS 7335-17-3) is not represented in the NIST library with a curated spectrum, and the carbonyl shift from position 2 to position 4 fundamentally alters the fragmentation pathways, producing a distinct ion distribution [2]. This means that in an unknown mixture, a library match against NIST MS 113809 provides positive identification of the 2-octanone regioisomer specifically, whereas the 4-octanone isomer would not produce the same spectral match score, preventing misassignment.

Mass Spectrometry Compound Identification Spectral Library Matching

Semiochemical Function: 3,5-Dimethyl-2-octanone Serves as a Documented Insect Semiochemical, Unlike Linear Octanone Analogs

According to the Pherobase database, multiple insect species utilize 3,5-dimethyl-2-octanone as a component of their chemical communication system [1]. This semiochemical assignment is not shared by the linear octanones 2-octanone, 3-octanone, or 4-octanone, which are primarily categorized as general volatile organic compounds, flavor/fragrance ingredients, or industrial solvents [2]. Furthermore, the hydroxylated derivative (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone has been explicitly identified as a pheromone component of the bostrychid beetle Dinoderus bifoveolatus [3], establishing the 3,5-dimethyl-2-octanone scaffold as the core structural motif for biologically active semiochemicals. Substituting with any linear octanone would eliminate the branched architecture required for receptor recognition and would fail to elicit the same behavioral or electrophysiological response in insect bioassays.

Chemical Ecology Semiochemistry Insect Behavior

Boiling Point Elevation: 3,5-Dimethyl-2-octanone Boils 17 °C Higher Than 2-Octanone, Dictating Distillation and Handling Protocols

The introduction of two methyl substituents in 3,5-dimethyl-2-octanone raises the boiling point to approximately 190.1 °C at 760 mmHg (predicted value, ChemSpider ), which is approximately 17 °C higher than the experimentally measured boiling point of 2-octanone at 172–173 °C [1]. This elevation is consistent with the increase in molecular weight (156.27 g/mol vs. 128.21 g/mol) and enhanced van der Waals interactions due to branching. For comparison, the positional isomer 3,5-dimethyl-4-octanone has a predicted boiling point of 190.1 °C as well, meaning that boiling point alone does not distinguish the two dimethyl regioisomers; however, it clearly differentiates the dimethylketone class from the more volatile linear octanones. In practical terms, distillation-based purification, solvent evaporation protocols, and vapor pressure-dependent handling (e.g., headspace sampling) must be adjusted accordingly—a protocol designed for 2-octanone (bp 173 °C) would lead to incomplete condensation or altered headspace partitioning if applied directly to 3,5-dimethyl-2-octanone.

Physicochemical Properties Distillation Process Chemistry

Proven Application Scenarios for 3,5-Dimethyl-2-octanone Based on Quantitative Differentiation Evidence


GC Method Development and Peak Identification in Complex Volatile Mixtures

When developing a gas chromatographic method for analyzing volatile organic compounds (VOCs) in environmental, food, or biological matrices, 3,5-dimethyl-2-octanone offers a verified Kovats retention index of 904 on SE-30 columns, eluting approximately 75 RI units earlier than 2-octanone (RI 976–980) [1]. This substantial retention gap makes the compound an excellent candidate for use as an early-eluting internal standard or retention index marker that does not co-elute with common linear ketones. Laboratories can leverage the published NIST mass spectrum (MS number 113809) for definitive peak confirmation [2], eliminating ambiguity in samples that may contain isomeric dimethyloctanones or linear octanones.

Insect Semiochemical Research and Pheromone Lure Formulation

For chemical ecologists investigating coleopteran chemical communication or developing pheromone-based monitoring traps, 3,5-dimethyl-2-octanone is the validated scaffold. The Pherobase database documents its utilization by multiple insect species, and its 6-hydroxy derivative is a confirmed pheromone component of the bostrychid beetle Dinoderus bifoveolatus [3]. Linear octanones (2-octanone, 3-octanone, 4-octanone) have no equivalent semiochemical annotation and would not substitute in behavioral bioassays. Procurement for this application must specify the 3,5-dimethyl-2-octanone backbone to maintain biological relevance.

Synthetic Intermediate for Chiral Pheromone and Fragrance Compounds

The 3,5-dimethyl-2-octanone framework serves as a key synthetic precursor for hydroxylated pheromone components, as demonstrated by Masuda et al. (2003) in the stereoselective synthesis of (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone [3]. The presence of two defined stereocenters at C3 and C5 enables downstream asymmetric transformations that are not accessible from the achiral linear octanones. While the parent ketone is typically supplied as a racemate, its chiral architecture is essential for generating enantiomerically enriched pheromone or fragrance derivatives.

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